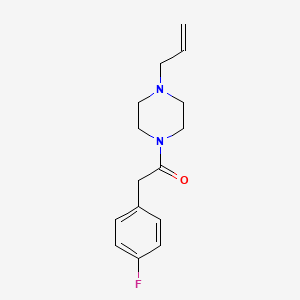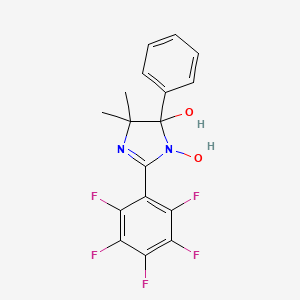
1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENYL)-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENYL)-1-ETHANONE is a synthetic organic compound that features both piperazine and fluorophenyl functional groups. Compounds with these functional groups are often explored for their potential pharmacological properties, including their use in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENYL)-1-ETHANONE typically involves the following steps:
Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring is formed through cyclization reactions.
Introduction of the Allyl Group: The allyl group can be introduced via alkylation reactions using allyl halides.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while reduction of the ketone group would yield a secondary alcohol.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine and fluorophenyl groups.
Medicine: Potential use in drug development, particularly for its pharmacological properties.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENYL)-1-ETHANONE would depend on its specific interactions with biological targets. Typically, compounds with piperazine and fluorophenyl groups can interact with various receptors and enzymes, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-METHYLPIPERAZINO)-2-(4-FLUOROPHENYL)-1-ETHANONE: Similar structure but with a methyl group instead of an allyl group.
1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENYL)-1-ETHANONE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENYL)-1-ETHANONE is unique due to the combination of the allyl, piperazine, and fluorophenyl groups, which may confer distinct pharmacological properties compared to its analogs.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-2-7-17-8-10-18(11-9-17)15(19)12-13-3-5-14(16)6-4-13/h2-6H,1,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZHZMPUHXVVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5468918.png)
![4-bromo-N-[(E)-3-(3-hydroxypropylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5468922.png)
![N-[(Z)-1-(2-chlorophenyl)-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B5468924.png)
![N-cyclopropyl-1-[(4-propionylphenoxy)acetyl]-2-piperazinecarboxamide](/img/structure/B5468946.png)
![1-[4-(diphenylmethyl)piperazin-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5468949.png)

![N-{1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B5468962.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-phenyl-2-propen-1-amine hydrochloride](/img/structure/B5468974.png)
![(3R*,4R*)-1-(4-methoxybenzoyl)-4-[(3-phenylpropyl)amino]-3-pyrrolidinol](/img/structure/B5468977.png)
![[3-(2-phenylethyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5468985.png)
![7-{[2,2-dimethyl-1-(2-thienyl)cyclopropyl]carbonyl}-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5468989.png)
![[2-methoxy-4-[(Z)-(5-oxo-1,3-diphenylpyrazol-4-ylidene)methyl]phenyl] propanoate](/img/structure/B5469003.png)
![2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5469011.png)
